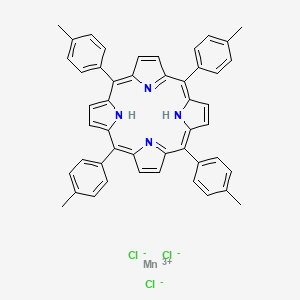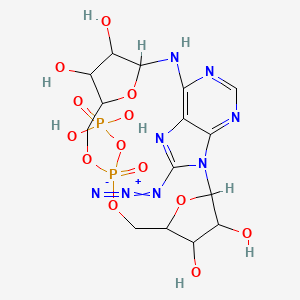
Adenosine 5'-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P',5''-ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) is a complex organic compound with the molecular formula C15H20N8O13P2 and a molecular weight of 582.3126 This compound is a derivative of adenosine diphosphate (ADP) and features an azido group at the 8-position of the adenine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) typically involves multiple steps, starting from adenosine. The azido group is introduced through a nucleophilic substitution reaction, where an appropriate azide source reacts with a halogenated precursor of adenosine. The reaction conditions often require the use of polar aprotic solvents and may be catalyzed by transition metals to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure consistency and reproducibility in the final product .
化学反应分析
Types of Reactions
Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield amine derivatives, while oxidation can produce nitro compounds .
科学研究应用
Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleotide analogs.
Biology: Employed in studies of enzyme mechanisms, particularly those involving nucleotide-binding proteins.
Medicine: Investigated for its potential therapeutic applications, including as a probe for studying cellular processes and as a potential drug candidate.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) involves its interaction with specific molecular targets, such as nucleotide-binding proteins and enzymes. The azido group can participate in click chemistry reactions, allowing for the labeling and tracking of biomolecules. The compound can also act as a competitive inhibitor or substrate for certain enzymes, affecting their activity and function .
相似化合物的比较
Similar Compounds
Adenosine 5’-(trihydrogen diphosphate), 5’→5’-ester with 3-carbamoyl-1-alpha-D-ribofuranosylpyridinium: Another derivative of adenosine diphosphate with different functional groups.
Nicotinamide adenine dinucleotide phosphate (NADPH): A similar nucleotide involved in redox reactions.
Uniqueness
Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for use in click chemistry. This makes it particularly valuable for biochemical research and applications that require specific labeling and tracking of biomolecules .
属性
分子式 |
C15H20N8O13P2 |
|---|---|
分子量 |
582.31 g/mol |
IUPAC 名称 |
(3-azido-13,14,22,23-tetrahydroxy-18-oxo-17,19,24,25-tetraoxa-2,4,7,9,11-pentaza-18λ5-phosphapentacyclo[19.2.1.112,15.02,6.05,10]pentacosa-3,5(10),6,8-tetraen-18-yl) dihydrogen phosphate |
InChI |
InChI=1S/C15H20N8O13P2/c16-22-21-15-19-6-11-17-3-18-12(6)23(15)14-10(27)8(25)5(35-14)2-33-38(31,36-37(28,29)30)32-1-4-7(24)9(26)13(20-11)34-4/h3-5,7-10,13-14,24-27H,1-2H2,(H,17,18,20)(H2,28,29,30) |
InChI 键 |
VZJBHZHVGJAQMW-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(C(O2)NC3=C4C(=NC=N3)N(C5C(C(C(O5)COP(=O)(O1)OP(=O)(O)O)O)O)C(=N4)N=[N+]=[N-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12341669.png)
![Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate](/img/structure/B12341671.png)
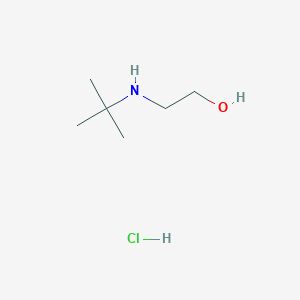
![[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12341694.png)
![4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B12341702.png)
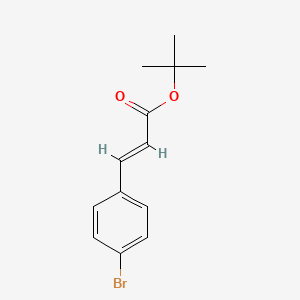

![Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-(phenylmethyl)-](/img/structure/B12341724.png)
![(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride](/img/structure/B12341737.png)
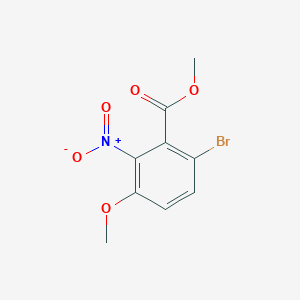
![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)

